3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960544
InChI: InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC15960544

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
IUPAC Name 3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3
Standard InChI Key SFLXWVDNDWNRMW-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=C(S2)C=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The compound features:

  • A chloro group (-Cl) at the 3-position,

  • A methoxy group (-OCH₃) at the 6-position,

  • An aldehyde (-CHO) at the 2-position.

Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . The chloro and methoxy substituents create an electronic asymmetry, influencing reactivity: the electron-withdrawing chloro group reduces electron density at the 3-position, while the methoxy group donates electrons via resonance to the 6-position.

Spectroscopic and Crystallographic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous benzo[b]thiophene derivatives exhibit planar aromatic systems with bond lengths consistent with delocalized π-electrons. In NMR spectroscopy, the aldehyde proton typically resonates near δ 9.8–10.2 ppm, while methoxy protons appear as singlets around δ 3.8–4.0 ppm.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde involves multistep strategies:

Route 1: Direct Functionalization

  • Thiophene Ring Formation: Cyclization of 2-chloro-5-methoxybenzene thiol with acetylene derivatives under acidic conditions.

  • Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, achieving yields of 60–75%.

Route 2: Lithiation-Formylation

  • Double Lithiation: Treatment of 3-chloro-6-methoxybenzo[b]thiophene with n-BuLi/TMEDA at -78°C, followed by reaction with DMF.

  • Acid Quenching: Hydrolysis with HCl yields the aldehyde, with purity >95% after recrystallization.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Direct Functionalization6590Over-chlorination side reactions
Lithiation-Formylation7295Sensitivity to moisture

Reactivity and Chemical Transformations

Nucleophilic Additions

The aldehyde group undergoes condensation reactions with amines, hydrazines, and Grignard reagents. For example:

  • Schiff Base Formation: Reaction with aniline derivatives produces imines, utilized in coordination chemistry.

  • Wittig Reactions: Generation of α,β-unsaturated ketones for polymer precursors.

Electrophilic Substitution

The methoxy group directs electrophiles to the para position (C-7), while the chloro group deactivates the ring, limiting nitration and sulfonation to harsh conditions.

Table 2: Substituent Effects on Reactivity

Reaction TypeReactivity at C-2 (CHO)Reactivity at C-7 (Methoxy-Directed)
NitrationLowModerate (Requires HNO₃/H₂SO₄)
BrominationNoneHigh (Br₂/FeBr₃)

Comparative Analysis with Structural Analogs

Methoxy vs. Chloro Substitution

Replacing the 3-chloro group with methoxy (as in 6-methoxybenzo[b]thiophene-2-carbaldehyde) increases solubility in polar solvents by 40% but reduces electrophilic substitution reactivity.

Aldehyde vs. Carboxylic Acid Derivatives

Aldehydes enable condensations for heterocycle synthesis, whereas carboxylic acids are preferable for amide couplings.

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